molecular formula C10H6ClNO2 B1356283 2-(4-Chlorophenyl)oxazole-4-carbaldehyde CAS No. 59398-91-3

2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Cat. No.: B1356283
CAS No.: 59398-91-3
M. Wt: 207.61 g/mol
InChI Key: DAPDSKOSYPXVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)oxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C10H6ClNO2. It features an oxazole ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzoyl chloride with glycine, followed by cyclization to form the oxazole ring. The aldehyde group can be introduced through formylation reactions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Chlorophenyl)oxazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and aldehyde group can form covalent or non-covalent interactions with these targets, influencing their function .

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)oxazole-4-carbaldehyde
  • 2-(4-Methylphenyl)oxazole-4-carbaldehyde
  • 2-(4-Nitrophenyl)oxazole-4-carbaldehyde

Comparison: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPDSKOSYPXVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574042
Record name 2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59398-91-3
Record name 2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.